N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine
Description
N-[4-(Ethoxymethyl)cyclohexyl]cycloheptanamine is a secondary amine featuring a cycloheptanamine core linked to a 4-(ethoxymethyl)cyclohexyl group. Its molecular formula is C₁₆H₂₉NO, with a molecular weight of 251.41 g/mol.
Properties
CAS No. |
920280-55-3 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-18-13-14-9-11-16(12-10-14)17-15-7-5-3-4-6-8-15/h14-17H,2-13H2,1H3 |
InChI Key |
RVGCHHACUHCYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride. This results in the formation of 4-(ethoxymethyl)cyclohexanone.
Amination Reaction: The 4-(ethoxymethyl)cyclohexanone is then subjected to reductive amination with cycloheptanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial formation of the cyclohexyl intermediate.
Continuous Flow Systems: Employing continuous flow systems for the amination reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the cycloheptanamine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Ethoxymethyl vs. Benzyloxy : The ethoxymethyl group likely offers better metabolic stability than the benzyloxy group, which may undergo oxidative degradation.
- Ethoxymethyl vs.
Core Structure Variations
The choice of amine or amide core influences biological activity and synthetic complexity:
Key Observations :
- Cycloheptanamine vs. Benzamide : The cycloheptanamine core lacks the hydrogen-bonding capacity of benzamide, possibly reducing target affinity but increasing membrane permeability.
- Geometric Isomerism : Unlike 4,4'-methylenebis(cyclohexylamine) , the target compound lacks a methylene bridge, minimizing isomer complexity.
Pharmacological Activities
- N-[4-(tert-Butyl)cyclohexyl]benzamide analogs demonstrated potent anti-inflammatory and analgesic effects, with Scheme 11f (tert-butyl derivative) showing the highest activity .
- Ulcerogenic liability was observed in all tested benzamides, suggesting that the cycloheptanamine core might mitigate gastrointestinal irritation due to altered metabolism.
Hypothesis : The ethoxymethyl group’s balance of lipophilicity and polarity could enhance therapeutic indices compared to purely alkyl (e.g., tert-butyl) or aromatic (e.g., benzyloxy) substituents.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Profile of Analogs
Biological Activity
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is an organic compound with the molecular formula C16H31NO, recognized for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H31NO
- Molecular Weight : 253.42 g/mol
- CAS Number : 920280-55-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The ethoxymethyl group enhances lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors.
Proposed Mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in signal transduction pathways, influencing cellular responses.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain kinases, which play crucial roles in cell cycle regulation and proliferation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies suggest that the compound may inhibit the growth of certain cancer cell lines by targeting cell cycle regulators.
- Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.
Research Findings and Case Studies
- Cell Cycle Regulation : A study highlighted its role as a small molecule inhibitor of Cdc7 kinase, which is critical for DNA replication initiation. Inhibition of Cdc7 can lead to apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy .
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent .
- Toxicological Assessment : Toxicity studies are essential to evaluate the safety profile of this compound. Initial assessments suggest a favorable safety margin; however, comprehensive toxicological evaluations are required for clinical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Ethylcyclohexylamine | Ethyl group instead of ethoxymethyl | Moderate receptor affinity |
| Cyclohexylamine | Simpler structure without cycloheptanamine | Limited biological activity |
| Cycloheptanamine | Lacks ethoxymethyl group | Lower potency in antiproliferative assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
